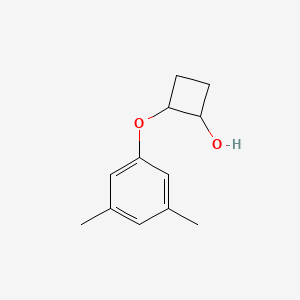
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring bonded to a phenoxy group with two methyl substituents at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by protonation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(3,5-dimethylphenoxy)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenoxycyclobutane derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethylphenoxy)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)cyclobutan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclopentan-1-ol
- 2-(3,5-Dimethylphenoxy)cyclohexan-1-ol
Uniqueness
2-(3,5-Dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substitution patterns, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)7-10(6-8)14-12-4-3-11(12)13/h5-7,11-13H,3-4H2,1-2H3 |
InChI Key |
GDDWYPFFGQQRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine](/img/structure/B12272138.png)
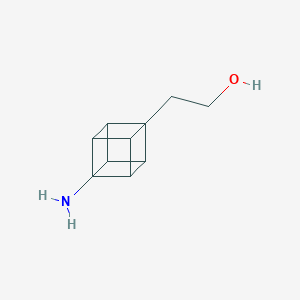
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)
![1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12272155.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272156.png)
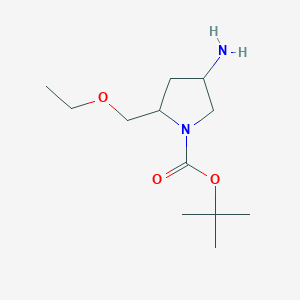
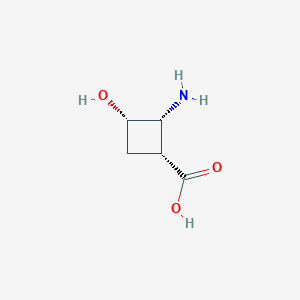
![Potassium trifluoro[2-(morpholin-4-yl)ethyl]boranuide](/img/structure/B12272175.png)
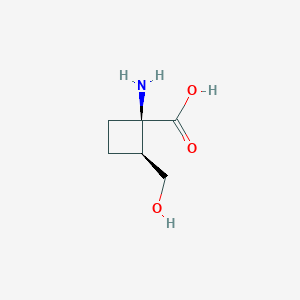
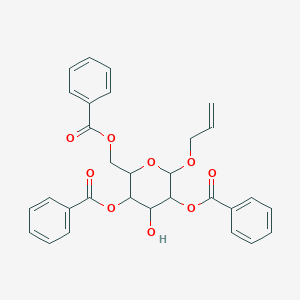
![2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate](/img/structure/B12272183.png)
![3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12272188.png)
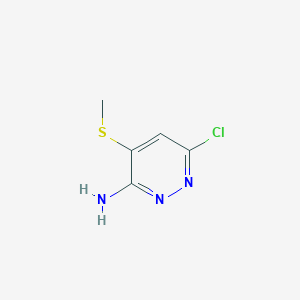
![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
